molecular formula C10H11NO B165574 2-Ethenyl-4-methylbenzamide CAS No. 131002-07-8

2-Ethenyl-4-methylbenzamide

Cat. No. B165574
M. Wt: 161.2 g/mol
InChI Key: XBUCQGODLSJQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-4-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. It is a white crystalline substance that is soluble in organic solvents such as ethanol, methanol, and chloroform. In

Mechanism Of Action

The mechanism of action of 2-Ethenyl-4-methylbenzamide is not fully understood, but it is believed to interact with various biomolecules in the body, such as proteins and nucleic acids. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

2-Ethenyl-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Ethenyl-4-methylbenzamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. However, one of the limitations is its potential toxicity, which requires careful handling and storage.

Future Directions

There are numerous future directions for the study of 2-Ethenyl-4-methylbenzamide. One direction is the synthesis of new organic compounds based on this compound, which may have enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug delivery systems and tissue engineering should be explored. Finally, the toxicity of this compound should be further investigated, and appropriate safety measures should be taken in its handling and storage.
Conclusion:
In conclusion, 2-Ethenyl-4-methylbenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in drug delivery systems and tissue engineering should be explored.

Synthesis Methods

The synthesis of 2-Ethenyl-4-methylbenzamide can be achieved through various methods, including the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia or hydroxylamine, the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with primary amines, or the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with hydrazine hydrate. One of the most commonly used methods is the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia, which yields 2-Ethenyl-4-methylbenzamide in good yield and purity.

Scientific Research Applications

2-Ethenyl-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of polymers, such as poly(2-Ethenyl-4-methylbenzamidelamide), which has temperature-responsive properties. This polymer has been used in drug delivery systems, tissue engineering, and other biomedical applications. Additionally, 2-Ethenyl-4-methylbenzamide has been used as a starting material in the synthesis of various organic compounds, such as N-arylacrylamides and N-arylpyrroles, which have shown promising biological activities, including anticancer and antimicrobial properties.

properties

CAS RN

131002-07-8

Product Name

2-Ethenyl-4-methylbenzamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-ethenyl-4-methylbenzamide

InChI

InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)

InChI Key

XBUCQGODLSJQGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)N)C=C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C=C

synonyms

Benzamide, 2-ethenyl-4-methyl- (9CI)

Origin of Product

United States

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